molecular formula C18H21NO2 B5628002 N-(2,6-diethylphenyl)-4-methoxybenzamide

N-(2,6-diethylphenyl)-4-methoxybenzamide

Cat. No. B5628002
M. Wt: 283.4 g/mol
InChI Key: CWAFRFDORWLSER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2,6-diethylphenyl)-4-methoxybenzamide involves acylation reactions, which are crucial for the formation of the benzamide structure. For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF is a similar process that can be adapted for our compound of interest. These reactions are characterized by NMR, elemental analysis, and optimized by applying DFT calculations to ensure the desired molecular structure is achieved (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including compounds similar to N-(2,6-diethylphenyl)-4-methoxybenzamide, is often determined by X-ray crystallography and supported by DFT calculations. These studies reveal the effects of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, highlighting the minor influence on bond lengths and angles but significant effects on dihedral angles and aromatic rings' rotational conformation (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(2,6-diethylphenyl)-4-methoxybenzamide derivatives are explored through various reactions, including those leading to the formation of selenoxanthones and other complex molecules. These reactions often involve metalations, as seen in the directed metalations in 2-arylselenobenzamide derivatives, showcasing the compound's versatile reactivity and potential for synthesis of complex structures (Brennan et al., 2003).

Physical Properties Analysis

The physical properties, such as molar refraction and polarizability, of related compounds provide insight into the behavior of N-(2,6-diethylphenyl)-4-methoxybenzamide in different environments. Studies on similar compounds reveal their density, refractive index, and the effects of drug concentration on polarizability, indicating how molecular structure influences physical properties (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including N-(2,6-diethylphenyl)-4-methoxybenzamide, are characterized by their interaction with various chemical agents and their reactivity in synthesis processes. The palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides, for instance, demonstrates the directed C-H bond activation, highlighting the compound's reactivity and potential for functionalization (Wang & Yuan, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental testing. As with all chemicals, it should be handled with appropriate personal protective equipment and used in a manner that minimizes exposure .

Future Directions

Future research could involve studying the synthesis and properties of this compound in more detail, as well as investigating potential applications. For example, it could be tested for biological activity to see if it has potential as a pharmaceutical .

properties

IUPAC Name

N-(2,6-diethylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-13-7-6-8-14(5-2)17(13)19-18(20)15-9-11-16(21-3)12-10-15/h6-12H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAFRFDORWLSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-diethylphenyl)-4-methoxybenzamide

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